molecular formula C9H7ClN2O2S B3251348 3-Amino-6-chloro-thieno[3,2-b]pyridine-2-carboxylic acid methyl ester CAS No. 208994-12-1

3-Amino-6-chloro-thieno[3,2-b]pyridine-2-carboxylic acid methyl ester

Cat. No. B3251348
CAS RN: 208994-12-1
M. Wt: 242.68 g/mol
InChI Key: CJTHRTORVFJNHH-UHFFFAOYSA-N
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Description

“3-Amino-6-chloro-thieno[3,2-b]pyridine-2-carboxylic acid methyl ester” is a chemical compound that falls under the category of heterocyclic compounds . It has been found that 6-halo-2-pyridones catalyzed ester aminolysis in which not only reactive aryl esters but also relatively less reactive methyl and benzyl esters could be used as a substrate .

properties

IUPAC Name

methyl 3-amino-6-chlorothieno[3,2-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c1-14-9(13)8-6(11)7-5(15-8)2-4(10)3-12-7/h2-3H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTHRTORVFJNHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=N2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-chloro-thieno[3,2-b]pyridine-2-carboxylic acid methyl ester

Synthesis routes and methods

Procedure details

The product from Example 27A (3.46 g, 20 mmol) and methyl thioglycolate (1.8 mL, 20 mmol) were combined in 40 mL THF. To the solution was added 1.08 g NaOMe (20 mmol) After 1.5 h, and additional 1.08 g NaOMe was added, and then after an additional 2 h, the reaction was quenched in 5% aq. NaHCO3 and extracted with diethyl ether. The organic extracts were dried (MgSO4), evaporated, and the product was purified by silica gel column chromatography to yield 1.23 g (25%) of the title compound: 1H NMR (300 MHz, CDCl3) δ 3.92 (s, 3H), 6.20 (br s, 2H), 8.04 (d, 1H), 8.54 (d, 1H).
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.08 g
Type
reactant
Reaction Step Three
Name
Quantity
1.08 g
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Yield
25%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-6-chloro-thieno[3,2-b]pyridine-2-carboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
3-Amino-6-chloro-thieno[3,2-b]pyridine-2-carboxylic acid methyl ester
Reactant of Route 3
3-Amino-6-chloro-thieno[3,2-b]pyridine-2-carboxylic acid methyl ester
Reactant of Route 4
3-Amino-6-chloro-thieno[3,2-b]pyridine-2-carboxylic acid methyl ester
Reactant of Route 5
3-Amino-6-chloro-thieno[3,2-b]pyridine-2-carboxylic acid methyl ester
Reactant of Route 6
3-Amino-6-chloro-thieno[3,2-b]pyridine-2-carboxylic acid methyl ester

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